molecular formula C56H42O12 B1251260 Vaticanol B

Vaticanol B

Cat. No. B1251260
M. Wt: 906.9 g/mol
InChI Key: VOANMQWFRWOKSM-ATGKYDEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vaticanol B is a natural product found in Hopea utilis, Upuna borneensis, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory and ER Stress Regulation

Vaticanol B, identified as a tetramer of resveratrol, exhibits significant anti-inflammatory properties and regulates endoplasmic reticulum (ER) stress. It has been found to protect against ER stress-induced cell death and suppress the induction of unfolded protein response-targeted genes such as GRP78 and CHOP. This compound also inhibits the production of various inflammatory modulators like tumor necrosis factor-alpha, nitric oxide, and prostaglandin E(2), especially in the presence of lipopolysaccharide. It improves the ER environment by reducing the protein load on the ER and maintaining its membrane integrity, suggesting its potential as an innovative anti-inflammatory agent (Tabata et al., 2007).

Induction of Apoptosis in Cancer Cell Lines

Vaticanol C, another resveratrol tetramer closely related to vaticanol B, has been demonstrated to induce apoptosis in various human colon cancer cell lines. This is characterized by nuclear changes and DNA ladder formation. Such activity indicates the potential of vaticanol B and its related compounds in cancer therapy, particularly in inducing cell death in cancer cells (Ito et al., 2002).

Inhibition of Mediator Release from Mast Cells

Studies have shown that vaticanol B, along with other related compounds, can inhibit the release of mediators like histamine, tumor necrosis factor-α (TNF-α), and leukotrienes from bone marrow-derived mast cells. This points towards its role in controlling allergic reactions and inflammatory responses, making it a potential therapeutic agent in conditions involving mast cell activation (Bao, 2004).

Potential in Reducing Metastasis

In a study involving a mouse metastatic mammary cancer model, vaticanol C significantly decreased the multiplicity of lymph node and lung metastases. This suggests that vaticanol B and related compounds might have a role in reducing or preventing metastasis in certain types of cancers, such as breast cancer, making it a potential candidate for adjuvant therapy in metastatic cancer treatment (Shibata et al., 2007).

properties

Product Name

Vaticanol B

Molecular Formula

C56H42O12

Molecular Weight

906.9 g/mol

IUPAC Name

(1R,2S,3S,9R,10R,17R)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol

InChI

InChI=1S/C56H42O12/c57-30-9-1-25(2-10-30)44-47-38(20-36(63)22-40(47)65)50-52-43(68-56(50)28-7-15-33(60)16-8-28)24-41(66)51-49(45(53(44)54(51)52)26-3-11-31(58)12-4-26)39-21-37(64)23-42-48(39)46(29-17-34(61)19-35(62)18-29)55(67-42)27-5-13-32(59)14-6-27/h1-24,44-46,49-50,53,55-66H/t44-,45-,46-,49-,50-,53+,55+,56+/m1/s1

InChI Key

VOANMQWFRWOKSM-ATGKYDEGSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@@H](OC6=C5C3=C([C@@H]2C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

synonyms

Vaticanol B

Origin of Product

United States

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